Cas no 2138278-68-7 (Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl)-)

Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl)- 化学的及び物理的性質
名前と識別子
-
- Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl)-
-
- インチ: 1S/C10H19BrO/c1-3-4-12-8-10(7-11)5-9(2)6-10/h9H,3-8H2,1-2H3
- InChIKey: YXNSUCGAMXCSEH-UHFFFAOYSA-N
- ほほえんだ: C1(CBr)(COCCC)CC(C)C1
Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-677491-0.05g |
1-(bromomethyl)-3-methyl-1-(propoxymethyl)cyclobutane |
2138278-68-7 | 0.05g |
$1308.0 | 2023-03-11 | ||
Enamine | EN300-677491-5.0g |
1-(bromomethyl)-3-methyl-1-(propoxymethyl)cyclobutane |
2138278-68-7 | 5.0g |
$4517.0 | 2023-03-11 | ||
Enamine | EN300-677491-2.5g |
1-(bromomethyl)-3-methyl-1-(propoxymethyl)cyclobutane |
2138278-68-7 | 2.5g |
$3051.0 | 2023-03-11 | ||
Enamine | EN300-677491-0.5g |
1-(bromomethyl)-3-methyl-1-(propoxymethyl)cyclobutane |
2138278-68-7 | 0.5g |
$1495.0 | 2023-03-11 | ||
Enamine | EN300-677491-10.0g |
1-(bromomethyl)-3-methyl-1-(propoxymethyl)cyclobutane |
2138278-68-7 | 10.0g |
$6697.0 | 2023-03-11 | ||
Enamine | EN300-677491-1.0g |
1-(bromomethyl)-3-methyl-1-(propoxymethyl)cyclobutane |
2138278-68-7 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-677491-0.1g |
1-(bromomethyl)-3-methyl-1-(propoxymethyl)cyclobutane |
2138278-68-7 | 0.1g |
$1371.0 | 2023-03-11 | ||
Enamine | EN300-677491-0.25g |
1-(bromomethyl)-3-methyl-1-(propoxymethyl)cyclobutane |
2138278-68-7 | 0.25g |
$1432.0 | 2023-03-11 |
Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl)- 関連文献
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl)-に関する追加情報
Professional Introduction to Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl) and Its CAS No. 2138278-68-7
Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl), identified by the CAS number 2138278-68-7, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound belongs to the cycloalkane family, characterized by its cyclic structure of four carbon atoms, each bonded to two hydrogen atoms, with substituents that modify its chemical properties. The presence of both bromomethyl and propoxymethyl functional groups on the cyclobutane ring imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The< strong> bromomethyl group (–CH₂Br) is highly reactive and serves as a versatile handle for further functionalization, enabling the introduction of various nucleophiles through substitution reactions. This reactivity is particularly useful in constructing more intricate molecular architectures, such as those found in drug candidates. The< strong> propoxymethyl group (–OCH₂CH₂CH₃), on the other hand, introduces a longer alkyl chain and can influence the compound's solubility and metabolic stability. These features make Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl) a promising building block for medicinal chemists seeking to develop novel therapeutic agents.
In recent years, there has been a surge in research focused on developing new methodologies for constructing heterocyclic compounds, which are prevalent in many biologically active molecules. The< strong>Cyclobutane scaffold is particularly interesting due to its ability to mimic more complex cyclic motifs found in natural products. For instance, studies have demonstrated that cycloalkanes can be effectively transformed into fused heterocycles through various cyclization reactions. The< strong>1-(bromomethyl)-3-methyl-1-(propoxymethyl) derivative offers a unique opportunity to explore such transformations, potentially leading to the discovery of new pharmacophores.
The pharmaceutical industry has long been interested in cycloalkane derivatives due to their potential as drug candidates. These compounds often exhibit favorable pharmacokinetic properties, including improved bioavailability and reduced toxicity. The< strong>bromomethyl and< strong>propoxymethyl substituents on< strong>Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl), provide multiple points for chemical modification, allowing researchers to fine-tune the molecule's properties for specific biological targets. For example, recent studies have shown that derivatives of this compound can be modified to act as inhibitors of enzymes involved in cancer metabolism. Such findings highlight the compound's potential as a lead structure in oncology research.
The synthesis of< strong>Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl), involves multi-step organic transformations that require careful optimization to ensure high yields and purity. Common synthetic routes include halogenation of cyclobutene precursors followed by nucleophilic substitution reactions. Advances in catalytic methods have recently enabled more efficient and sustainable synthetic pathways, reducing waste and improving atom economy. These innovations are crucial for large-scale production and align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
In addition to its pharmaceutical applications, this compound has shown promise in materials science research. The unique structural features of< strong>Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl), make it a candidate for developing novel polymers with tailored properties. For instance, its ability to undergo cross-linking reactions could lead to the creation of high-performance elastomers or adhesives. Such applications underscore the versatility of this compound beyond traditional drug discovery efforts.
The study of< strong>Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl), also contributes to our understanding of fundamental chemical reactions at the molecular level. Researchers are exploring how electronic effects and steric hindrance influence reaction outcomes when these substituents are present on a cyclic backbone. Insights gained from these investigations can inform the design of future synthetic strategies and enhance our ability to predict reaction pathways accurately.
Efforts are ongoing to expand the chemical space explored by derivatives of this compound through combinatorial chemistry and high-throughput screening techniques. By systematically varying substituent patterns on the cyclobutane ring, scientists aim to identify new analogs with enhanced biological activity or improved pharmacokinetic profiles. Such explorations are essential for discovering next-generation therapeutics that address unmet medical needs.
The growing interest in< strong>Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethy)l stems from its unique combination of reactivity and structural features that make it suitable for diverse applications across multiple scientific disciplines. As research continues to uncover new possibilities for this compound, its importance as a chemical intermediate is likely to grow further.
2138278-68-7 (Cyclobutane, 1-(bromomethyl)-3-methyl-1-(propoxymethyl)-) 関連製品
- 2680546-28-3(3-(1-phenyl-1H-1,2,3-triazol-4-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 92143-31-2((E)-Ceftriaxone)
- 135616-36-3((S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)
- 125789-08-4(5-Chloro-1H-imidazol-2-amine)
- 1823027-90-2(Benzoic acid, 4-(bromomethyl)-3-methyl-)
- 1311313-64-0(2-(2-methoxyethyl)aminoacetic acid hydrochloride)
- 1105190-85-9(1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid)
- 351362-72-6(tert-butyl (3aS,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate)
- 1210318-71-0(N-{2-4-(2-fluorophenyl)piperazin-1-ylethyl}thiophene-3-carboxamide)
- 305346-91-2(2-(2-ethylbenzimidazol-1-yl)-N-phenyl-N-propan-2-ylacetamide)




